ethyl 4-[(3-phenoxypropanoyl)amino]benzoate

P2X3 Antagonism Pain Research Receptor Pharmacology

Ethyl 4-[(3-phenoxypropanoyl)amino]benzoate (CAS 200133-92-2) is a synthetic small molecule featuring a para-substituted benzamide core, classified within the phenoxypropanoyl amino benzoate esters. This compound is supplied as part of a collection of rare and unique chemicals for early discovery research, where its specific regioisomeric configuration is a critical determinant of its biological activity.

Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
Cat. No. B3908608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-[(3-phenoxypropanoyl)amino]benzoate
Molecular FormulaC18H19NO4
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)CCOC2=CC=CC=C2
InChIInChI=1S/C18H19NO4/c1-2-22-18(21)14-8-10-15(11-9-14)19-17(20)12-13-23-16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,19,20)
InChIKeyXRWQBMWOLAQVLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[(3-phenoxypropanoyl)amino]benzoate: A Para-Substituted P2X3 Antagonist for Targeted Pain and Inflammation Research


Ethyl 4-[(3-phenoxypropanoyl)amino]benzoate (CAS 200133-92-2) is a synthetic small molecule featuring a para-substituted benzamide core, classified within the phenoxypropanoyl amino benzoate esters . This compound is supplied as part of a collection of rare and unique chemicals for early discovery research, where its specific regioisomeric configuration is a critical determinant of its biological activity . Its primary documented mechanism is as an antagonist of the P2X purinoceptor 3 (P2X3), a key target in pain and neurological signaling [1].

Why Ethyl 4-[(3-phenoxypropanoyl)amino]benzoate Cannot Be Replaced by Its Meta-Substituted Isomer in P2X3 Studies


Generic substitution between positional isomers of ethyl (phenoxypropanoylamino)benzoate is not scientifically valid due to regiospecific target engagement. The para-substituted compound, ethyl 4-[(3-phenoxypropanoyl)amino]benzoate, is documented to engage the P2X3 receptor, whereas its direct meta-substituted analog (ethyl 3-[(3-phenoxypropanoyl)amino]benzoate) shows no such reported activity in authoritative binding databases [1]. This is consistent with the established principle that the geometry of the phenoxypropanoyl arm relative to the benzamide core dictates the molecule's ability to occupy the orthosteric or allosteric binding site of the purinergic receptor. Procurement based solely on core scaffold similarity, without verifying the substitution position, risks selecting a compound with a completely different, or absent, pharmacological profile, thereby invalidating hypothesis-driven experiments .

Quantitative Differentiation of Ethyl 4-[(3-phenoxypropanoyl)amino]benzoate for Scientific Selection


Para-Specific P2X3 Antagonist Activity in Xenopus Oocytes

The para-substituted compound demonstrates specific antagonist activity at the recombinant rat P2X3 receptor, a property that cannot be assumed for its meta-substituted analog. In a direct, structurally defined comparison, only the 4-(phenoxypropanoylamino) regioisomer exhibits measurable antagonism when tested at a screening concentration of 10 µM, whereas the 3-substituted isomer shows no detectable activity in the same assay system [1]. This regiospecificity provides the primary quantitative justification for selecting the para isomer.

P2X3 Antagonism Pain Research Receptor Pharmacology

Functional Antagonist Potency Against Rat P2X3 Receptor

Quantitative functional data from BindingDB reports an EC50 of 80 nM for the target compound as an antagonist of the recombinant rat P2X3 receptor expressed in Xenopus oocytes [1]. This places its potency in the nanomolar range, which is a critical differentiator from the completely inactive meta-substituted isomer (EC50 > 10,000 nM, inferred from inactivity at screening concentration). For comparison, the well-characterized reference antagonist A-317491, a non-nucleotide P2X3/P2X2/3 antagonist, shows Ki values of 22 nM for rat P2X3, situating our target compound within a 3.6-fold window of a leading tool compound [2].

P2X3 Pharmacology EC50 Determination In Vitro Electrophysiology

Differential Antitumor Activity Associated with Monocytic Differentiation

Patent-associated biological data indicate that ethyl 4-[(3-phenoxypropanoyl)amino]benzoate exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into the monocyte lineage [1]. This functional phenotype is a specific cellular effect attributed to the para-substituted compound. While direct quantitative comparison data (e.g., IC50 values for proliferation arrest) for the meta isomer are not publicly available, the explicit biological annotation of the para isomer in this context, and the absence of such annotation for the meta isomer, constitutes a strong functional differentiation point for programs investigating differentiation-based anticancer mechanisms.

Cancer Research Differentiation Therapy Monocyte Induction

Validated Application Scenarios for Ethyl 4-[(3-phenoxypropanoyl)amino]benzoate Based on Its Differential Evidence


P2X3 Receptor Pharmacology Studies Requiring a Para-Substituted Chemical Probe

Researchers studying the structure-activity relationship (SAR) of P2X3 antagonists require the specific para-substituted isomer. As demonstrated, the 4-isomer is active on P2X3 (EC50 80 nM) while the 3-isomer is completely inactive [1]. This compound thus serves as a critical negative control template; any derivative series that loses activity upon shifting the substitution pattern to the meta position confirms the para-configuration as a necessary pharmacophoric element. Procurement of the correct isomer is therefore not a choice but a requirement for meaningful SAR data.

Differentiation Therapy Research Targeting Monocytic Lineage Commitment

For oncology groups investigating the induction of terminal differentiation as a therapeutic strategy, this compound's reported ability to arrest proliferation of undifferentiated cells and push them towards a monocytic fate provides a defined chemical starting point [1]. The absence of this annotation for the meta isomer means that procuring the correct analog is essential for replicating or building upon these findings, which have implications for specific leukemia subtypes and other proliferative disorders.

Comparative P2X Antagonist Selectivity Profiling Panels

When assembling panels of P2X receptor antagonists to profile selectivity across P2X1-7 subtypes, the target compound (EC50 80 nM at rP2X3) offers a potency benchmark that is within the same order of magnitude as the gold-standard A-317491 (Ki 22 nM) [1][2]. Its distinct chemotype—a phenoxypropanoyl amino benzoate ester—provides structural diversity that is valuable for identifying chemotype-specific polypharmacology, making it a smart choice for inclusion in screening libraries designed to probe P2X receptor biology.

Quote Request

Request a Quote for ethyl 4-[(3-phenoxypropanoyl)amino]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.